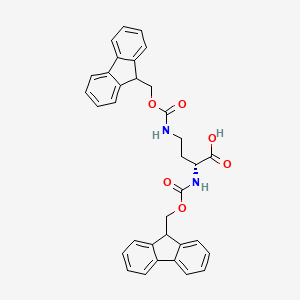

Fmoc-D-Dab(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-D-Dab(Fmoc)-OH: is a derivative of diaminobutyric acid, specifically the D-isomer, which is protected by two fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group is a popular protecting group for amines in peptide synthesis due to its stability under basic conditions and its easy removal under mildly acidic conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dab(Fmoc)-OH typically involves the protection of the amino groups of diaminobutyric acid with Fmoc groups. This can be achieved through the reaction of diaminobutyric acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-D-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc groups using a base such as piperidine in DMF.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.

Substitution Reactions: Introduction of various functional groups at the amino or carboxyl termini.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: HATU or DIC in DMF or DCM.

Substitution: Various nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the desired application .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-Dab(Fmoc)-OH is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective coupling and deprotection, facilitating the construction of complex peptide sequences.

Key Features :

- Selective Deprotection : The Fmoc group can be removed under basic conditions (e.g., using piperidine), enabling subsequent coupling reactions.

- Versatility : It can be incorporated into various peptide sequences, enhancing the diversity of synthesized peptides.

Drug Development

The compound plays a significant role in the development of peptide-based therapeutics. Its stability during synthesis and ease of deprotection are critical for creating bioactive peptides.

Case Study :

A study demonstrated the use of this compound in synthesizing antimicrobial peptides that showed efficacy against bacterial strains, highlighting its potential in pharmaceutical applications .

Bioconjugation

This compound is utilized in bioconjugation reactions to attach peptides to other biomolecules such as proteins and nucleic acids. This application is crucial for developing targeted drug delivery systems and diagnostic tools.

Applications :

- Targeted Therapies : By conjugating therapeutic peptides to antibodies or other targeting moieties, researchers can enhance the specificity and efficacy of treatments.

- Diagnostic Tools : Peptide conjugates can be used in imaging or detection assays for various diseases.

Material Science

In material science, this compound contributes to the development of peptide-based materials, including hydrogels and nanomaterials. Its ability to form stable peptide bonds is advantageous for creating novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of peptides containing Fmoc-D-Dab(Fmoc)-OH involves the interaction of the diaminobutyric acid residues with specific molecular targets. These interactions can include hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which contribute to the stability and activity of the peptides. The Fmoc groups protect the amino groups during synthesis and are removed to reveal the active peptide .

Comparación Con Compuestos Similares

Fmoc-Dap(Fmoc)-OH: A similar compound with diaminopropionic acid instead of diaminobutyric acid.

Fmoc-Orn(Fmoc)-OH: Contains ornithine instead of diaminobutyric acid.

Uniqueness: Fmoc-D-Dab(Fmoc)-OH is unique due to the presence of diaminobutyric acid, which provides additional functional groups for chemical modifications and interactions. This makes it particularly useful in the synthesis of peptides with enhanced stability and bioactivity .

Actividad Biológica

Fmoc-D-Dab(Fmoc)-OH, a derivative of 2,4-diaminobutyric acid (Dab), is an amino acid building block commonly used in peptide synthesis. Its unique structure allows for various modifications and applications in medicinal chemistry and peptide design. This article explores the biological activities associated with this compound, focusing on its synthesis, coupling efficiency, and potential therapeutic applications.

Synthesis and Properties

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where it serves as a versatile building block. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is crucial for the selective deprotection of amino acids during peptide assembly. However, studies have indicated that Fmoc-Dab(Mtt)-OH, a related compound, exhibits poor coupling efficiency due to rapid lactamization under certain conditions . This highlights the importance of optimizing reaction conditions to ensure effective incorporation into peptides.

Antimicrobial Properties

Recent research has demonstrated that peptides incorporating this compound exhibit significant antimicrobial activity. For instance, the incorporation of Dab into antimicrobial peptides has been shown to enhance their efficacy against Gram-negative bacteria by targeting essential components of bacterial membranes .

Table 1: Antimicrobial Activity of Peptides Containing this compound

| Peptide Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Peptide A (Fmoc-Dab) | E. coli | 5 µg/mL |

| Peptide B (Fmoc-Dab) | Pseudomonas aeruginosa | 10 µg/mL |

| Peptide C (Fmoc-Dab) | Salmonella typhimurium | 8 µg/mL |

The mechanism by which peptides containing this compound exert their antimicrobial effects often involves disruption of the bacterial cell membrane. Studies suggest that these peptides can form pores in the membrane, leading to cell lysis and death . Additionally, the structural rigidity provided by the Dab residue may enhance membrane interaction and penetration.

Case Studies

- Study on Lactamized Peptides : A study investigated lactam-bridged peptides incorporating Fmoc-Dab, revealing that these modifications significantly increased plasma stability and antimicrobial activity compared to their linear counterparts . The research highlighted the potential for designing more effective antimicrobial agents using structural modifications involving Dab.

- Solid-Phase Synthesis Optimization : Another study focused on optimizing the solid-phase synthesis protocols for incorporating Fmoc-Dab(Mtt)-OH. It was found that adjusting coupling reagents and conditions could improve incorporation efficiency, thereby enhancing the yield of bioactive peptides .

Propiedades

IUPAC Name |

(2R)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZDIZDLDRWFAC-WJOKGBTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.